3-(2,5-dichlorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,5-dichlorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl-pyrazol group, and a triazolothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 5-methyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Dichlorophenyl Group: The next step involves the introduction of the 2,5-dichlorophenyl group. This can be accomplished through a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.
Cyclization to Form the Triazolothiadiazole Core: The final step involves the cyclization of the intermediate product to form the triazolothiadiazole core. This can be achieved through the reaction of the intermediate with thiosemicarbazide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dichlorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-(2,5-dichlorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: Known for its glycogen synthase kinase-3 inhibition properties.
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Used in coordination chemistry and as a ligand.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Employed as an intermediate in organic synthesis.
Uniqueness
3-(2,5-dichlorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its triazolothiadiazole core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H8Cl2N6S |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H8Cl2N6S/c1-6-4-10(17-16-6)12-20-21-11(18-19-13(21)22-12)8-5-7(14)2-3-9(8)15/h2-5H,1H3,(H,16,17) |
InChI Key |
DAEKAOOWUVWZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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